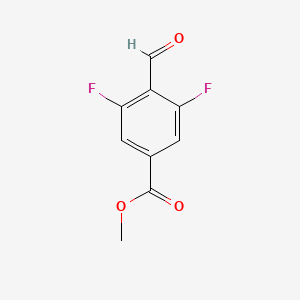

![molecular formula C15H12ClF3N2O3 B2587942 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate CAS No. 1797034-56-0](/img/structure/B2587942.png)

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

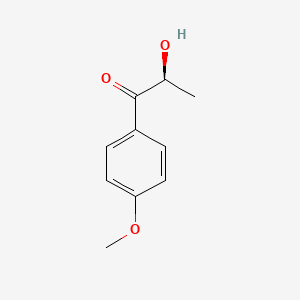

The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl group, and a carbamate group. The pyridine ring and the phenyl group are aromatic, contributing to the stability of the molecule. The carbamate group, which consists of a carbonyl group (C=O) and an amine group (NH2), is a functional group that can participate in various chemical reactions .Chemical Reactions Analysis

The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate” can undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbamate group can undergo hydrolysis, leading to the formation of an amine and a carboxylic acid . The pyridine ring can participate in electrophilic substitution reactions .科学的研究の応用

Hydrogen Bonding and Rotamer Equilibria

Research has explored the influence of hydrogen bonding on the rotamer equilibria of carbamate compounds, including those related to "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate". Studies have demonstrated how hydrogen bonding can control the syn/anti rotamer ratios in N-phenylcarbamates, impacting their chemical behavior and potential applications in various chemical processes (Moraczewski et al., 1998).

Fluorescent pH Sensor

The development of fluorescent pH sensors from heteroatom-containing organic fluorophores demonstrates the application of pyridinyl compounds in creating sensitive and reversible sensors. These sensors, benefiting from the intramolecular charge transfer effects, enable the detection of acidic and basic organic vapors, highlighting the versatility of pyridinyl derivatives in analytical chemistry (Yang et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of pyridinyl compounds, including those similar to "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate", have been utilized for the characterization of protein amino acids. This involves the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, showcasing the compound's utility in enhancing the sensitivity and specificity of mass spectrometric analyses (Vatankhah & Moini, 1994).

Synthesis of Heterocycles

The versatility of pyridinyl derivatives extends to the synthesis of various heterocycles, demonstrating their role as intermediates in organic synthesis. Studies have shown how these compounds can be used to produce a wide array of heterocyclic structures, offering potential applications in the development of new materials, pharmaceuticals, and agrochemicals (Honey et al., 2012).

Chromatographic Applications

In the field of chromatography, phenylcarbamates of cellulose and amylose, related to the pyridinyl carbamate structure, have been used as chiral stationary phases. This application underscores the importance of such derivatives in separating enantiomers, crucial for the pharmaceutical industry and research into the properties of chiral molecules (Okamoto et al., 1990).

特性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBHSISGFPTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2587864.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)